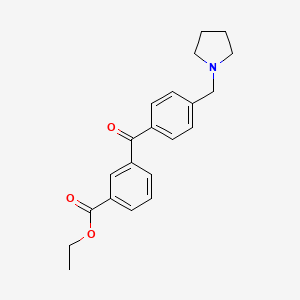

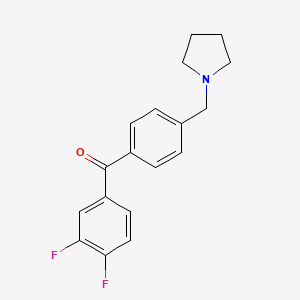

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

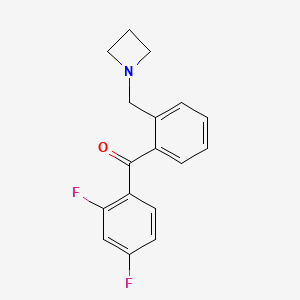

“3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is a heterocyclic organic compound . Its IUPAC name is (3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone .

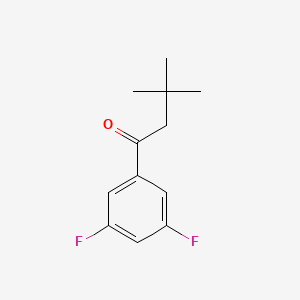

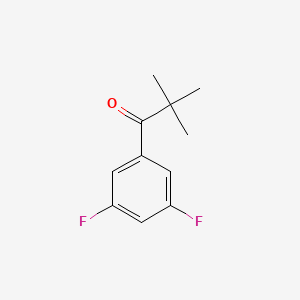

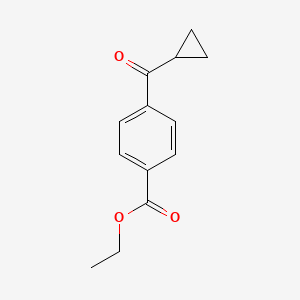

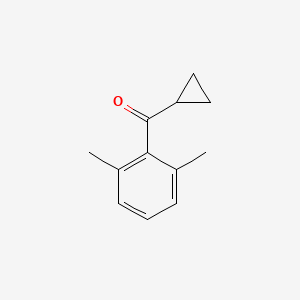

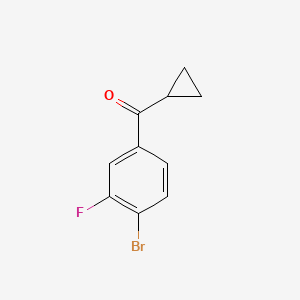

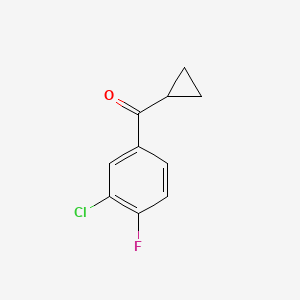

Molecular Structure Analysis

The molecular formula of “3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is C18H17F2NO . Its molecular weight is 301.33 . The canonical SMILES representation is C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F .Physical And Chemical Properties Analysis

The boiling point of “3,4-Difluoro-4’-pyrrolidinomethyl benzophenone” is 411.3ºC at 760 mmHg . Its flash point is 202.5ºC . The density is 1.231g/cm³ .科学的研究の応用

Environmental Impact and Risk Assessment

Benzophenone-3 (BP-3), a common benzophenone derivative, is extensively utilized in sunscreens and various consumer products. Its pervasive use has led to environmental contamination, raising concerns about its ecological impact, particularly in aquatic ecosystems. Studies reveal that BP-3 is lipophilic, photostable, bioaccumulative, and can be absorbed through oral and dermal routes. It transforms into metabolites like benzophenone-1 (BP-1), benzophenone-8 (BP-8), and 2,3,4-trihydroxybenzophenone (THB) in vivo. BP-3 and its derivatives have been detected in water, soil, sediments, sludge, and biota, with its major sources being human recreational activities and wastewater treatment plant effluents. Moreover, BP-3 has been found in human urine, serum, and breast milk. Despite the environmental concentrations being generally lower than the predicted no effect concentration (PNEC), the levels in wastewater influents raise concern. This underscores the need for further research on environmental monitoring and the potential long-term impact on aquatic ecosystems (Kim & Choi, 2014).

Chemical UV-filter Safety

The safety of benzophenone derivatives, specifically benzophenone-3 (BP-3) used in organic sunscreens, cosmetics, and personal care products, is a subject of debate. BP-3 can penetrate the bloodstream, blood-brain barrier, and blood-placental barrier after topical application. It is associated with reproductive toxicity, abnormal fetal development, endocrine system disruption, and neurotoxicity in animal models. However, human studies are limited and inconclusive. As a result, there's a recommendation for cautious use of BP-3-containing products by pregnant women, children, and adolescents (Wnuk et al., 2021).

Flavouring Substance Safety

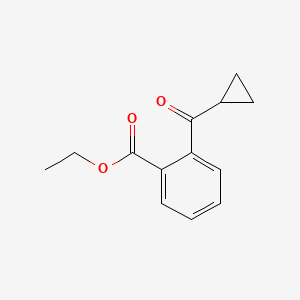

Potential Drug and Lead Compounds

Polyisoprenylated benzophenones from the Clusiaceae family have exhibited significant biological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. These compounds are being studied for their potential as cancer treatment drugs and lead compounds. They influence gene transcription in cancer cells, affect the Akt/mTOR stress pathway, and display high antioxidant capacity. Polyisoprenylated benzophenones have also been developed as non-nucleoside reverse transcriptase inhibitors (NNRTI) to treat drug-resistant HIV-1 (Acuña et al., 2009).

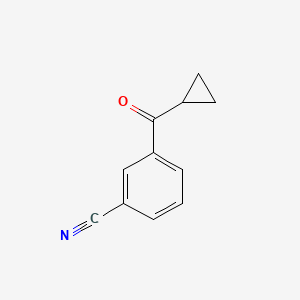

Photoaffinity Labeling in Structural Biology

Benzophenone is used in photoaffinity labeling (PAL) for structural biology studies. It's one of the most commonly used photoreactive groups due to its efficacy in studying the organization of biological systems. PAL is applied in various fields including potential drug targets identification, transport processes, G-protein-coupled receptors interactions, and structural changes in nicotinic acetylcholine receptors (Vodovozova, 2007).

特性

IUPAC Name |

(3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAQRLIZIIEDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642770 |

Source

|

| Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-91-5 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。